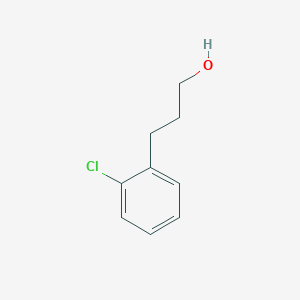

3-(2-Chlorophenyl)propan-1-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROVHEOLZYPASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278381 | |

| Record name | 3-(2-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6282-87-7 | |

| Record name | 6282-87-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Synthesis Strategies for 3 2 Chlorophenyl Propan 1 Ol

Retrosynthetic Approaches to 3-(2-Chlorophenyl)propan-1-ol

Retrosynthetic analysis is a technique for planning a chemical synthesis that starts with the target molecule and works backward to simpler, commercially available starting materials. amazonaws.com For this compound, several logical disconnections can be proposed, revealing potential synthetic pathways.

Functional Group Interconversion (FGI): The most straightforward approach involves disconnecting the primary alcohol functionality. The alcohol can be retrosynthetically derived from the reduction of a corresponding aldehyde, carboxylic acid, or ester. This places 3-(2-chlorophenyl)propanoic acid, its esters, or 3-(2-chlorophenyl)propanal (B131547) as key precursors.

C-C Bond Disconnections:

Ar-C Disconnection: Cleaving the bond between the chlorophenyl ring and the propyl side chain suggests a cross-coupling strategy. This disconnection leads to a 2-chlorophenyl synthon (e.g., a Grignard reagent or an aryl halide) and a 3-hydroxypropyl synthon.

C1-C2 Disconnection: Breaking the C1-C2 bond of the propanol (B110389) chain points towards a pathway involving the reaction of a 2-(2-chlorophenyl)ethyl organometallic reagent with formaldehyde (B43269) or a related C1 electrophile.

C2-C3 Disconnection: A disconnection between the second and third carbon of the side chain suggests a reaction between a 2-chlorobenzyl nucleophile (like a Grignard reagent) and an electrophile such as ethylene (B1197577) oxide.

These retrosynthetic strategies form the theoretical basis for the practical synthetic routes developed for this molecule, as detailed in the following section.

Development and Optimization of Novel Synthetic Routes for this compound

Several synthetic routes have been established for the preparation of this compound, primarily involving the reduction of carbonyl compounds or carbon-carbon bond-forming reactions.

One of the most common and direct methods is the reduction of 3-(2-chlorophenyl)propanoic acid or its corresponding esters . This transformation can be efficiently achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF) in aprotic solvents. While effective, these reagents are stoichiometric and require careful handling.

A conceptually similar approach is the reduction of 3-(2-chlorophenyl)propanal . The aldehyde precursor can be reduced to the primary alcohol under milder conditions using sodium borohydride (B1222165) (NaBH₄), often in an alcoholic solvent.

Carbon-carbon bond formation strategies provide alternative pathways. The reaction of 2-chlorobenzylmagnesium halide with ethylene oxide offers a direct route to the carbon skeleton. This reaction involves the nucleophilic attack of the Grignard reagent on the epoxide ring, followed by an aqueous workup to yield the final alcohol.

Modern catalytic methods, such as the Heck reaction , can also be adapted for this synthesis. A process for a similar isomer involves the palladium-catalyzed coupling of an iodo-chlorobenzene with allyl alcohol, followed by the in-situ reduction of the resulting aldehyde to the propanol. google.com This method highlights the use of transition-metal catalysis to construct the carbon framework efficiently.

| Route | Starting Material(s) | Key Reagents/Catalysts | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reduction of Carboxylic Acid | 3-(2-Chlorophenyl)propanoic acid | LiAlH₄ or BH₃·THF | Anhydrous ether (e.g., THF, Et₂O) | High yield, reliable | Stoichiometric, hazardous reagents |

| Reduction of Aldehyde | 3-(2-Chlorophenyl)propanal | NaBH₄ | Alcoholic solvent (e.g., EtOH, MeOH) | Mild conditions, high selectivity | Precursor aldehyde may not be readily available |

| Grignard Reaction | 2-Chlorobenzyl halide, Ethylene oxide | Magnesium (Mg) | Anhydrous ether, followed by aqueous workup | Direct C-C bond formation | Requires anhydrous conditions, potential side reactions |

| Heck Coupling & Reduction | 2-Chloroiodobenzene, Allyl alcohol | Pd(OAc)₂, NaBH₄ | DMF solvent, heating google.com | Catalytic, convergent | Requires expensive catalyst, multi-step |

Stereoselective Synthesis of Enantiomerically Pure this compound Analogues

While this compound itself is achiral, the synthesis of its chiral analogues, which are valuable in pharmaceutical research, requires stereoselective methods. googleapis.com These methods typically focus on creating a stereocenter within the propanol chain, most commonly at the C1 position, to yield compounds like 1-(2-chlorophenyl)propan-1-ol.

The primary strategy for accessing such enantiomerically pure analogues is the asymmetric reduction of a prochiral ketone , such as 2'-chloropropiophenone. This can be achieved through several catalytic approaches:

Catalytic Asymmetric Hydrogenation: This method employs chiral transition-metal complexes to deliver hydrogen stereoselectively. Catalysts based on ruthenium or iridium, paired with chiral ligands like BINAP or chiral diaminodiphosphines, have proven effective for the asymmetric hydrogenation of aryl ketones, yielding chiral alcohols with high optical purity. finechemicals.com.cn

Catalytic Asymmetric Transfer Hydrogenation: This technique uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in combination with a chiral catalyst to reduce the ketone.

Biocatalysis: Enzymes, particularly ketoreductases from microorganisms like baker's yeast, can reduce ketones with high enantioselectivity under mild, aqueous conditions. mdpi.com

A patent for the synthesis of an optically active isomer, dextrorotatory 3'-chlorophenylpropanol, utilizes 3'-chloropropiophenone (B116997) as the starting material with potassium borohydride as the reducing agent and a chiral catalyst, levorotatory prolinol. google.com This process demonstrates the feasibility of achieving high optical purity through catalyst-controlled asymmetric reduction. google.com

| Method | Substrate | Catalyst/Enzyme | Typical Conditions | Product | Reported Enantiomeric Excess (e.e.) |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Aryl alkyl ketone | Chiral Iridium or Ruthenium complexes finechemicals.com.cn | H₂ gas, high pressure, organic solvent | Chiral secondary alcohol | Often >90% e.e. finechemicals.com.cn |

| Catalyst-Controlled Borohydride Reduction | 3'-Chloropropiophenone | Levorotatory prolinol / KBH₄ google.com | Ethanol (B145695), cooling then reflux google.com | Dextrorotatory 3'-chlorophenylpropanol google.com | Not specified, but produces dextrorotatory product google.com |

| Biocatalytic Reduction | 1-(Arylsulfanyl)propan-2-one | Yeast strains (e.g., Candida parapsilosis) mdpi.com | Aqueous buffer, whole-cell biocatalyst mdpi.com | Chiral 1-(arylsulfanyl)propan-2-ol | >99% e.e. mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.commdpi.com

Catalysis over Stoichiometric Reagents: Synthetic routes employing catalytic methods are inherently greener than those using stoichiometric reagents. For instance, the palladium-catalyzed Heck reaction google.com or catalytic hydrogenations have high atom economy and generate less inorganic waste compared to reductions with LiAlH₄ or Grignard reactions.

Solvent Selection: Many traditional syntheses rely on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives like water, ethanol, or performing reactions in solvent-free conditions. nih.gov For example, developing catalytic reductions that can be performed in ethanol instead of ether-based solvents would represent a significant green improvement.

Use of Renewable Feedstocks: While the aromatic core of this compound is derived from fossil fuels, green chemistry encourages exploring pathways from renewable sources. For the alcohol portion, research into converting biomass-derived platform chemicals, such as glycerol (B35011) (a byproduct of biodiesel production), into propanol could offer a more sustainable long-term vision for the synthesis of the side chain. chemistryviews.org

By integrating these principles, future synthetic routes to this compound and its derivatives can be designed to be not only efficient but also environmentally benign.

Chemical Reactivity and Transformation Studies of 3 2 Chlorophenyl Propan 1 Ol

Hydroxyl Group Derivatization and Functionalization

The primary alcohol functional group is a key site for a variety of chemical modifications. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of 3-(2-chlorophenyl)propan-1-ol can be readily converted into an ester. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. This equilibrium-driven reaction is typically pushed towards the product by using an excess of the alcohol or by removing water as it is formed.

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This reaction involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide can then react with an alkyl halide to form the corresponding ether.

| Reaction Type | Reactant(s) | Reagents/Catalyst | Conditions | Expected Product |

|---|---|---|---|---|

| Fischer Esterification | This compound, Acetic Acid | Sulfuric Acid (catalytic) | Heat, removal of water | 3-(2-Chlorophenyl)propyl acetate |

| Williamson Ether Synthesis | This compound, Methyl Iodide | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Anhydrous solvent (e.g., THF) | 1-Chloro-2-(3-methoxypropyl)benzene |

Oxidation and Reduction Pathways

Oxidation: As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and conditions used. Milder oxidizing agents, such as pyridinium chlorochromate (PCC), will typically yield the aldehyde, 3-(2-chlorophenyl)propanal (B131547). The use of stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will result in the formation of the corresponding carboxylic acid, 3-(2-chlorophenyl)propanoic acid.

Reduction: The primary alcohol functional group is generally resistant to reduction. However, the aromatic chlorine substituent could potentially be removed under certain catalytic hydrogenation conditions, although this would require harsh conditions that might also affect other parts of the molecule.

| Transformation | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous dichloromethane (CH₂Cl₂) | 3-(2-Chlorophenyl)propanal |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic solution, followed by acid workup | 3-(2-Chlorophenyl)propanoic acid |

Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group, such as a tosylate or a halide. By reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, the corresponding tosylate ester is formed. The tosylate group is an excellent leaving group and can be readily displaced by a wide range of nucleophiles (e.g., cyanide, azide, halides) via an Sₙ2 mechanism.

| Step | Reactant(s) | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Activation | This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | 3-(2-Chlorophenyl)propyl tosylate |

| 2. Substitution | 3-(2-Chlorophenyl)propyl tosylate, Sodium Cyanide (NaCN) | Polar aprotic solvent (e.g., DMSO) | 4-(2-Chlorophenyl)butanenitrile |

Aromatic Ring Functionalization and Modification

The chlorinated phenyl ring offers opportunities for further functionalization, primarily through electrophilic aromatic substitution or by leveraging the chloro-substituent in metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. The chlorine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive and resonance effects. oneonta.eduorganicchemistrytutor.com The propyl alcohol side chain is weakly deactivating and also considered ortho-, para-directing.

The directing effects of the two groups are as follows:

Chloro group: Directs to positions 4 and 6.

Propyl alcohol group: Directs to positions 3 and 5.

Given that both groups are deactivating, the reaction rates will be slower than that of benzene. organicchemistrytutor.com The substitution pattern can be complex, often resulting in a mixture of products. For instance, in a nitration reaction, the incoming nitro group would be directed to the positions ortho and para to the chlorine atom, with steric hindrance from the propyl chain potentially favoring substitution at the para position (position 4). stackexchange.comlibretexts.org

Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Phenyl Moiety

The chlorine atom on the phenyl ring serves as a handle for various metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems have been developed to facilitate these transformations effectively. nih.govwikipedia.org

Common cross-coupling reactions applicable to this moiety include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orglibretexts.org This is a versatile method for creating biaryl structures or attaching alkyl or vinyl groups.

Sonogashira Coupling: This involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylethyne. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.org

In some cases, the free hydroxyl group on the propyl chain might interfere with the catalyst or reagents, necessitating its protection with a suitable protecting group (e.g., as a silyl ether) before the cross-coupling reaction and subsequent deprotection. acs.orglibretexts.orgzmsilane.com

| Reaction Name | Coupling Partner | Catalyst System | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | A biaryl compound |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | An aryl-substituted alkyne |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | An N-aryl amine |

Investigation of Side-Chain Reactivity and Homologation

The chemical reactivity of the side-chain of this compound is primarily dictated by the terminal primary alcohol functional group. This group is susceptible to a variety of transformations, including oxidation, esterification, and dehydration, which are common for primary alcohols.

Oxidation: The primary alcohol moiety of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. Mild oxidizing agents, such as pyridinium chlorochromate (PCC), will typically yield the corresponding aldehyde, 3-(2-chlorophenyl)propanal. Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will further oxidize the alcohol to the carboxylic acid, 3-(2-chlorophenyl)propanoic acid.

Esterification: In the presence of a carboxylic acid and an acid catalyst, this compound can undergo Fischer esterification to form an ester. chemguide.co.uk This is a reversible reaction where the alcohol reacts with a carboxylic acid, such as acetic acid, to produce the corresponding ester, 3-(2-chlorophenyl)propyl acetate, and water. byjus.commasterorganicchemistry.com The use of an excess of the alcohol or the removal of water can shift the equilibrium towards the formation of the ester product. masterorganicchemistry.combyjus.com

Dehydration: Acid-catalyzed dehydration of this compound is expected to yield an alkene. byjus.comvedantu.com The reaction involves the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a carbocation. byjus.com Subsequent deprotonation from an adjacent carbon atom results in the formation of a double bond. For primary alcohols, this process typically follows an E2 mechanism. libretexts.orglibretexts.org

The following table summarizes the expected products from these side-chain reactions:

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Pyridinium chlorochromate (PCC) | 3-(2-Chlorophenyl)propanal | Oxidation |

| This compound | Potassium permanganate (KMnO₄) | 3-(2-Chlorophenyl)propanoic acid | Oxidation |

| This compound | Acetic acid, H₂SO₄ (catalyst) | 3-(2-Chlorophenyl)propyl acetate | Esterification |

| This compound | Concentrated H₂SO₄, heat | 1-(2-Chlorophenyl)prop-1-ene | Dehydration |

The following table illustrates the expected products of a homologation sequence starting from 3-(2-chlorophenyl)propanoic acid:

| Starting Material | Reagent(s) for Homologation | Product |

| 3-(2-Chlorophenyl)propanoic acid | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O | 4-(2-Chlorophenyl)butanoic acid |

| 3-(2-Chlorophenyl)propanoic acid | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, CH₃OH | Methyl 4-(2-chlorophenyl)butanoate |

Mechanistic Investigations of Key Reactions Involving this compound

While specific mechanistic studies for reactions involving this compound are scarce, the mechanisms for the key reactions of its primary alcohol functional group are well-established in organic chemistry.

Mechanism of Oxidation: The oxidation of primary alcohols to aldehydes and carboxylic acids with chromium-based reagents generally proceeds through the formation of a chromate ester. In the case of an oxidation to an aldehyde, the reaction is thought to involve an E2-like elimination of the chromate ester, where a base removes a proton from the carbon bearing the oxygen, leading to the formation of a carbon-oxygen double bond and the reduction of the chromium species. masterorganicchemistry.com

Mechanism of Fischer Esterification: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. chemistrytalk.orgchemistrysteps.com The mechanism involves several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack. masterorganicchemistry.combyjus.com

Nucleophilic attack of the alcohol oxygen on the protonated carbonyl carbon, forming a tetrahedral intermediate. byjus.comchemistrytalk.org

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate. chemistrytalk.org

Elimination of water as a leaving group, regenerating the carbonyl group and forming a protonated ester. byjus.com

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. byjus.comchemistrytalk.org

Mechanism of Acid-Catalyzed Dehydration: The dehydration of a primary alcohol like this compound in the presence of a strong acid typically follows an E2 mechanism. libretexts.orglibretexts.org

The hydroxyl group is protonated by the acid to form a good leaving group, water. byjus.com

A base (such as the conjugate base of the acid or another alcohol molecule) abstracts a proton from the adjacent carbon atom, while simultaneously the C-O bond of the protonated hydroxyl group breaks, and a double bond is formed between the two carbon atoms. libretexts.org

Advanced Spectroscopic and Structural Elucidation of 3 2 Chlorophenyl Propan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity of 3-(2-Chlorophenyl)propan-1-ol. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a complete structural assignment can be made.

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the three methylene (B1212753) groups of the propanol (B110389) chain, in addition to the hydroxyl proton. The electron-withdrawing effect of the chlorine atom and the oxygen atom significantly influences the chemical shifts of nearby protons.

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will display nine unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (Cl and O) and the aromatic ring currents. The C1 carbon, bonded to the hydroxyl group, is expected to be the most downfield among the aliphatic carbons, while the C1' carbon, bonded to the chlorine, will be a key signal in the aromatic region.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | -CH₂OH | ~3.70 | Triplet (t) | ~61.5 |

| 2 | -CH₂- | ~1.95 | Quintet (quin) | ~32.0 |

| 3 | Ar-CH₂- | ~2.90 | Triplet (t) | ~30.5 |

| - | -OH | Variable (broad singlet) | Broad Singlet (br s) | - |

| 1' | -C-Cl | - | - | ~134.0 |

| 2' | -CH | ~7.35 | Multiplet (m) | ~130.5 |

| 3' | -CH | ~7.18 | Multiplet (m) | ~129.5 |

| 4' | -CH | ~7.22 | Multiplet (m) | ~127.0 |

| 5' | -CH | ~7.15 | Multiplet (m) | ~128.0 |

| 6' | -CH | ~7.30 | Multiplet (m) | ~127.5 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) can determine the mass of this compound with high precision, allowing for the unambiguous determination of its elemental formula (C₉H₁₁ClO). The monoisotopic mass is calculated to be 170.04984 Da. Predicted accurate masses for common adducts are crucial for identification in techniques like electrospray ionization (ESI) or chemical ionization (CI). uni.lu

Interactive Table: Predicted Accurate Masses of this compound Adducts

| Adduct | Formula | Calculated m/z |

| [M]⁺ | [C₉H₁₁³⁵Cl¹⁶O]⁺ | 170.04929 |

| [M+H]⁺ | [C₉H₁₂³⁵Cl¹⁶O]⁺ | 171.05712 |

| [M+Na]⁺ | [C₉H₁₁³⁵Cl¹⁶ONa]⁺ | 193.03906 |

| [M-H]⁻ | [C₉H₁₀³⁵Cl¹⁶O]⁻ | 169.04256 |

| [M+H-H₂O]⁺ | [C₉H₁₀³⁵Cl]⁺ | 153.04710 |

Fragmentation Pathway Analysis: Under electron ionization (EI), the molecular ion ([M]⁺˙) of this compound undergoes characteristic fragmentation. Key pathways for primary alcohols include:

Alpha-Cleavage: The most significant fragmentation for primary alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. This results in the formation of a stable, resonance-stabilized oxonium ion, [CH₂OH]⁺, with an m/z of 31.

Loss of Water: Alcohols readily lose a molecule of water (18 Da), leading to a fragment ion at m/z 152 ([M-H₂O]⁺˙).

Benzylic Cleavage: Cleavage of the bond between the C2 and C3 carbons can generate a chlorotropylium or related chlorobenzyl cation, which can give rise to fragments around m/z 125/127.

Loss of Chlorine: A notable fragmentation pathway for ortho-chlorinated phenyl derivatives involves the loss of the chlorine atom, which can be facilitated by intramolecular cyclization. This would result in a fragment at m/z 135.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and identify the functional groups present. While a published spectrum for this compound is not available, an analysis can be performed by examining the spectrum of its close structural analog, 3-phenylpropanol, and considering the influence of the ortho-chloro substituent.

O-H Stretch: A strong, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), while aliphatic C-H stretches from the propyl chain appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Aromatic Stretches: Medium to weak absorptions in the region of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene (B151609) ring.

C-O Stretch: A strong C-O stretching band for a primary alcohol is expected in the range of 1050-1075 cm⁻¹.

C-Cl Stretch: A strong C-Cl stretching vibration is anticipated in the fingerprint region, typically between 700 and 800 cm⁻¹.

Aromatic Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to strong bands in the 680-900 cm⁻¹ region. For an ortho-disubstituted ring, a strong band is expected around 750 cm⁻¹.

Interactive Table: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 3600 - 3200 | Strong, Broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | 2960 - 2850 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Weak |

| CH₂ bend (scissoring) | ~1465 | Medium |

| C-O stretch | 1075 - 1050 | Strong |

| C-Cl stretch | 800 - 700 | Strong |

| Ortho-substituted C-H bend | ~750 | Strong |

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

While this compound is a liquid at room temperature, its crystalline derivatives can be synthesized and their three-dimensional structures can be definitively determined using single-crystal X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, as well as insights into intermolecular interactions like hydrogen bonding.

A relevant study on a complex derivative, (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine, demonstrates the utility of this approach. X-ray diffraction analysis of this derivative confirmed its molecular structure and revealed key details about its solid-state packing. The study showed that the crystal packing was stabilized by C—H⋯O hydrogen-bond interactions. Such analyses are crucial for understanding structure-property relationships in medicinal chemistry and materials science.

Interactive Table: Example Crystallographic Data for a Derivative

| Parameter | Value (for a known derivative) |

| Chemical Formula | C₂₄H₂₄ClN₃O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234(5) |

| b (Å) | 20.1456(9) |

| c (Å) | 11.2345(6) |

| β (°) | 98.765(2) |

| Volume (ų) | 2260.5(2) |

| Z | 4 |

Computational Chemistry and Theoretical Modeling of 3 2 Chlorophenyl Propan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. nih.gov For 3-(2-chlorophenyl)propan-1-ol, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to optimize the molecular geometry and compute electronic parameters. tandfonline.comresearchgate.net

The electronic structure is primarily described by the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.net For this compound, the MEP would show a negative potential (red/yellow) around the electronegative oxygen and chlorine atoms, indicating these are sites prone to electrophilic attack. Positive potential (blue) would be expected around the hydroxyl hydrogen and the hydrogen atoms of the aromatic ring, marking them as sites for nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netchemrxiv.org These include:

Chemical Potential (μ): Measures the escaping tendency of electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

| Parameter | Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -0.8 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.7 eV | Indicates high chemical stability |

| Chemical Potential (μ) | -3.65 eV | Electron escaping tendency |

| Chemical Hardness (η) | 2.85 eV | Resistance to charge transfer |

| Electrophilicity Index (ω) | 2.33 eV | Propensity to act as an electrophile |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propanol (B110389) side chain in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis is performed to identify the most stable conformers, which correspond to energy minima on the Potential Energy Surface (PES). nih.gov The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. dtic.milresearchgate.net

For this compound, the key degrees of freedom are the rotations around the C-C single bonds in the propanol chain. By systematically rotating these dihedral angles and calculating the corresponding energy, a PES map can be generated. This analysis reveals the lowest-energy (most stable) conformation as well as the energy barriers for transition between different conformers. The interactions between the chlorophenyl ring, the hydroxyl group, and the alkyl chain (including steric hindrance and potential intramolecular hydrogen bonding) dictate the relative stability of each conformer. Gauche and anti-conformers are typically identified, with the most stable structure often being the one that minimizes steric repulsion.

| Conformer | Dihedral Angle (Cipso-Cα-Cβ-Cγ) | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| Anti | ~180° | 0.00 | Most Stable |

| Gauche-1 | ~60° | 4.5 | Less Stable |

| Gauche-2 | ~-60° | 4.8 | Less Stable |

| Eclipsed (Transition State) | ~120° | 15.2 | Unstable |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly their interactions with surrounding solvent molecules. researchgate.netresearchgate.net By simulating a system containing one or more molecules of this compound solvated in a box of explicit solvent molecules (e.g., water, methanol, chloroform), one can analyze how the solvent influences the molecule's conformation and dynamics. researchgate.netpitt.edu

The hydroxyl group of this compound can act as both a hydrogen bond donor (via its H atom) and acceptor (via its O atom). MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. This analysis reveals the structure of the solvation shell and the average number and lifetime of hydrogen bonds. chemrxiv.org

In polar protic solvents like water or methanol, strong hydrogen bonding with the hydroxyl group is expected. In nonpolar solvents, intermolecular interactions would be dominated by weaker van der Waals forces. These solvent interactions can influence the conformational equilibrium of the molecule, potentially stabilizing conformers that are less favored in the gas phase. researchgate.net

| Solvent | Interaction Type | Parameter | Value |

|---|---|---|---|

| Water | Hydrogen Bonding | Avg. O-H···Owater distance | 1.9 Å |

| Avg. H-bond number | 2.8 | ||

| Methanol | Hydrogen Bonding | Avg. O-H···Omethanol distance | 2.0 Å |

| Avg. H-bond number | 2.1 | ||

| Chloroform | Weak H-Bond/Dipole-Dipole | Avg. O···H-CCl3 distance | 2.5 Å |

| Coordination Number | ~4 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental spectra for validation of the theoretical model. materialsciencejournal.org DFT methods are widely used to calculate vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

The calculated FT-IR spectrum would show characteristic vibrational modes. For this compound, key peaks would include the O-H stretching vibration, C-H stretching from the aromatic ring and the alkyl chain, C-O stretching, and the C-Cl stretching vibration. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, and a scaling factor is typically applied for better agreement. researchgate.net

Similarly, ¹H and ¹³C NMR chemical shifts can be computed. The calculations would predict distinct signals for the aromatic protons, the protons on the propanol chain (CH₂ groups), and the hydroxyl proton. The chemical environment of each nucleus, influenced by factors like the electronegativity of nearby atoms (Cl, O) and the aromatic ring current, determines its predicted chemical shift. Comparing these predicted shifts with experimental data helps in the structural confirmation of the molecule. researchgate.netmaterialsciencejournal.org

| Spectroscopy | Parameter | Calculated Value (Scaled) | Typical Experimental Range |

|---|---|---|---|

| FT-IR (cm-1) | O-H stretch | 3350 cm-1 | 3200-3600 cm-1 |

| Aromatic C-H stretch | 3065 cm-1 | 3010-3100 cm-1 | |

| Aliphatic C-H stretch | 2945 cm-1 | 2850-2960 cm-1 | |

| C-Cl stretch | 755 cm-1 | 600-800 cm-1 | |

| ¹H NMR (ppm) | Ar-H | 7.1-7.4 ppm | 7.0-7.5 ppm |

| -CH2-O | 3.7 ppm | 3.5-3.8 ppm | |

| -OH | 2.1 ppm | 1.0-5.0 ppm (variable) | |

| ¹³C NMR (ppm) | Ar-C-Cl | 132 ppm | 130-135 ppm |

| Ar-C | 127-130 ppm | 125-130 ppm | |

| -CH2-O | 61 ppm | 60-65 ppm |

Applications of 3 2 Chlorophenyl Propan 1 Ol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of its primary alcohol and the presence of the chloro-substituted aromatic ring make 3-(2-Chlorophenyl)propan-1-ol a valuable starting material for the synthesis of a variety of complex organic molecules. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. The aromatic ring can undergo further substitution reactions, allowing for the introduction of additional functional groups.

One notable application of this compound is in the synthesis of heterocyclic compounds. The propanol (B110389) side chain can be manipulated to cyclize onto the aromatic ring or to react with other reagents to form various heterocyclic systems. These heterocyclic structures are often key components of biologically active molecules and functional materials.

Intermediate in the Preparation of Scaffolds for Drug Discovery

In the realm of medicinal chemistry, this compound serves as a key intermediate in the generation of molecular scaffolds for drug discovery. A molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The distinct chemical handles on this compound allow for systematic modifications, enabling the exploration of structure-activity relationships.

For instance, derivatives of this compound can be synthesized to target specific biological receptors or enzymes. The 2-chlorophenyl group can play a crucial role in binding to hydrophobic pockets in proteins, while the functionalized propanol chain can be modified to enhance potency, selectivity, and pharmacokinetic properties.

Role in the Development of Advanced Materials

The utility of this compound extends beyond the life sciences into the field of materials science. The compound and its derivatives can be incorporated into polymeric structures to modify their physical and chemical properties. The presence of the chlorine atom can enhance flame retardancy, while the aromatic ring can contribute to thermal stability and mechanical strength.

Furthermore, the functional group versatility of this molecule allows for its use in the synthesis of specialized monomers for the creation of functional polymers with applications in electronics, coatings, and other advanced technologies. Research in this area is focused on leveraging the unique combination of properties conferred by the 2-chlorophenylpropanol moiety.

Utility in Agrochemical and Fine Chemical Synthesis

The structural motifs present in this compound are also found in a number of agrochemicals, including herbicides, insecticides, and fungicides. As such, this compound is a valuable intermediate in the synthesis of new and existing crop protection agents. The specific substitution pattern of the aromatic ring can be critical for biological activity and selectivity.

In the broader context of fine chemical synthesis, this compound is utilized as a versatile starting material for the production of a range of specialty chemicals. Its ability to be transformed into various derivatives makes it a cost-effective and efficient choice for the synthesis of complex organic molecules used in fragrances, dyes, and other industrial applications.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 6282-87-7 |

| Molecular Formula | C₉H₁₁ClO |

| Molecular Weight | 170.64 g/mol |

| Appearance | Liquid |

| Boiling Point | 87-88 °C at 0.2 mmHg |

Environmental Transformations and Sustainability Assessment of 3 2 Chlorophenyl Propan 1 Ol

Investigation of Biodegradation Pathways and Metabolite Identification

The biodegradation of chlorinated aromatic compounds is a key process in their environmental remediation. epa.goveurochlor.orgnih.gov Microorganisms, through various enzymatic actions, can break down these complex molecules. slideshare.net For 3-(2-Chlorophenyl)propan-1-ol, it is anticipated that both aerobic and anaerobic degradation pathways could be relevant.

Under aerobic conditions, microorganisms often initiate the degradation of chlorinated aromatics by introducing hydroxyl groups onto the aromatic ring, a process mediated by oxygenase enzymes. eurochlor.org This would likely be followed by ring cleavage and further degradation into simpler molecules. Potential metabolites could include chlorinated catechols and subsequent ring-fission products.

In anaerobic environments, a common initial step is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. eurochlor.org This process reduces the toxicity of the compound and can make it more susceptible to further degradation.

A comprehensive study would involve isolating and identifying microbial strains capable of degrading this compound, elucidating the metabolic pathways, and identifying the intermediate and final products. This would provide crucial information on its persistence and potential for bioaccumulation in the environment. nih.gov

Hypothetical Aerobic Biodegradation Pathway of this compound

| Step | Reaction | Potential Metabolites |

|---|---|---|

| 1 | Hydroxylation of the aromatic ring | Chlorinated dihydroxy-phenylpropanol |

| 2 | Aromatic ring cleavage | Chlorinated aliphatic acids |

Photochemical Degradation Studies in Various Environmental Matrices

Sunlight can play a significant role in the degradation of chemical compounds in the environment, particularly in aquatic systems. The photochemical degradation of chlorinated aromatic compounds often involves reactions with photochemically generated reactive species such as hydroxyl radicals (•OH) and hydrated electrons (e-aq).

Studies on related compounds suggest that the aromatic ring of this compound would be susceptible to attack by these reactive species, leading to hydroxylation, dechlorination, and eventual mineralization. The rate and extent of photochemical degradation would depend on various factors, including the intensity of sunlight, the presence of photosensitizers (like dissolved organic matter), and the specific environmental matrix (e.g., surface water, soil).

Detailed research in this area would involve laboratory experiments under simulated sunlight to determine the quantum yield and degradation kinetics of this compound in different environmental compartments. Identifying the photoproducts would also be essential to fully understand its environmental fate.

Factors Influencing Photochemical Degradation

| Factor | Influence |

|---|---|

| Sunlight Intensity | Higher intensity generally leads to faster degradation. |

| Water Chemistry (pH, dissolved organic matter) | Can either enhance or inhibit degradation rates. |

| Presence of Sensitizers | Can accelerate the formation of reactive oxygen species. |

Development of Sustainable Synthetic Practices for this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The sustainable production of aromatic alcohols is an active area of research, with a focus on using renewable feedstocks and developing more efficient and environmentally benign catalytic systems. acs.orgacs.orgtaylorfrancis.com

Current industrial synthesis of many aromatic compounds relies on petroleum-based starting materials and can involve harsh reaction conditions. Sustainable alternatives could include:

Biocatalysis: Utilizing enzymes or whole microorganisms to carry out specific reaction steps under mild conditions. taylorfrancis.com

Use of Renewable Feedstocks: Exploring pathways to synthesize the target molecule from biomass-derived precursors. acs.org

Green Solvents and Catalysts: Replacing hazardous solvents and traditional catalysts with more environmentally friendly options. researchgate.net

Developing a sustainable synthesis for this compound would require a dedicated research effort to explore these and other green chemistry approaches. The goal would be to create a process that is not only economically viable but also has a minimal environmental footprint.

Comparison of Traditional vs. Sustainable Synthesis Goals

| Feature | Traditional Synthesis | Sustainable Synthesis |

|---|---|---|

| Starting Materials | Fossil fuel-based | Renewable (biomass) |

| Catalysts | Often heavy metals | Biocatalysts, earth-abundant metals |

| Solvents | Volatile organic compounds | Water, supercritical fluids, ionic liquids |

| Energy Consumption | High temperature and pressure | Milder reaction conditions |

| Waste Generation | Significant byproducts | High atom economy, minimal waste |

Emerging Research Directions and Future Outlook for 3 2 Chlorophenyl Propan 1 Ol

The chemical compound 3-(2-Chlorophenyl)propan-1-ol, a substituted aromatic alcohol, is positioned at a crossroads of modern chemical synthesis and material science. While its current applications are specific, emerging research trends are poised to expand its utility significantly. Future exploration is focused on leveraging its distinct structural features—a primary alcohol, a chlorinated aromatic ring, and a flexible three-carbon chain—to develop novel synthetic methodologies, catalytic processes, bioactive molecules, and functional materials. This outlook highlights the potential transformation of this molecule from a simple building block into a versatile platform for innovation.

Q & A

Q. Q1. What are the common synthetic routes for preparing 3-(2-Chlorophenyl)propan-1-ol, and how can purity be ensured?

The compound is typically synthesized via nucleophilic substitution or reduction reactions. For example, a Grignard reagent (e.g., 2-chlorophenylmagnesium bromide) can react with epoxides or carbonyl compounds (e.g., propanal derivatives) to form the alcohol backbone. Alternatively, catalytic hydrogenation of 3-(2-chlorophenyl)propen-1-ol may be employed. To ensure purity, column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is recommended. Monitoring via thin-layer chromatography (TLC) and characterization by H/C NMR (δ ~1.8 ppm for CH groups, δ ~4.5 ppm for OH) and IR (broad peak ~3300 cm for -OH) are critical .

Advanced Synthesis: Enantioselective Approaches

Q. Q2. How can enantioselective synthesis of this compound be achieved, and what analytical methods validate enantiomeric excess (ee)?

Chiral catalysts, such as BINOL-derived phosphoric acids or transition-metal complexes, can induce asymmetry during key steps (e.g., asymmetric reduction of ketones). For instance, using (R)-CBS catalysts for ketone reduction yields enantiomerically enriched alcohol. Enantiomeric excess is quantified via chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol mobile phase) or polarimetry. In a study, (R)-1-(2-chlorophenyl)propan-1-ol achieved 61% ee using HPLC retention times (30.0 min major, 33.6 min minor) .

Physicochemical Characterization

Q. Q3. What advanced techniques are used to resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as demonstrated for analogous compounds like (Z)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)prop-2-en-1-one, where crystallographic data (e.g., C–Cl bond length: 1.74 Å) clarified regiochemistry . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, with decomposition temperatures >200°C typical for chlorinated aromatics .

Reactivity and Mechanistic Studies

Q. Q4. How does the chlorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing chlorine at the ortho position activates the phenyl ring toward electrophilic substitution but may sterically hinder reactions. Kinetic studies (e.g., monitoring SN2 reactions via F NMR for fluorinated analogs) reveal that steric effects dominate over electronic effects in ortho-substituted derivatives. Computational modeling (DFT at B3LYP/6-311G**) can predict regioselectivity in such reactions .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. What methodologies are used to evaluate the bioactivity of this compound derivatives?

In vitro enzyme inhibition assays (e.g., acetylcholinesterase or kinase inhibition) are performed using UV-Vis spectroscopy or fluorescence-based assays. For SAR studies, systematic substitution (e.g., replacing -OH with amino groups) and comparative IC measurements identify pharmacophoric features. A study on (s)-3-amino-3-(4-fluorophenyl)propan-1-ol showed enhanced binding to serotonin receptors via hydrogen-bonding interactions .

Computational and Theoretical Insights

Q. Q6. How can molecular docking predict the interaction of this compound with biological targets?

Docking software (e.g., AutoDock Vina) models ligand-receptor interactions by sampling conformational space. For example, the hydroxyl and chlorophenyl groups of this compound may form hydrogen bonds with active-site residues (e.g., Tyr in kinases) and hydrophobic contacts with nonpolar pockets. MD simulations (AMBER force field) further validate binding stability over 100 ns trajectories .

Handling and Safety Considerations

Q. Q7. What safety protocols are recommended for handling this compound in laboratory settings?

Follow OSHA guidelines for chlorophenols: use fume hoods, nitrile gloves, and safety goggles. Spills should be absorbed with inert materials (e.g., diatomaceous earth) and disposed as hazardous waste. PAC-2 (23 mg/m³) and PAC-3 (140 mg/m³) thresholds guide emergency exposure limits .

Data Contradictions and Resolution

Q. Q8. How should researchers address conflicting data on reaction yields or biological activities?

Contradictions may arise from solvent polarity (e.g., DMF vs. THF) or catalyst loadings. Systematic reproducibility studies under controlled conditions (e.g., varying temperature/pH) are essential. Meta-analyses of literature data, such as comparing yields for trifluoromethyl analogs in continuous flow vs. batch reactors, can identify optimal parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.